molecular formula C23H19N5 B10820957 Irresistin-16

Irresistin-16

Cat. No.: B10820957
M. Wt: 365.4 g/mol
InChI Key: CKQXMSDRDDHCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irresistin-16 is a useful research compound. Its molecular formula is C23H19N5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Irresistin-16 is synthesized from SCH-79797 through a series of chemical modifications aimed at enhancing its potency and reducing its toxicity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Irresistin-16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antimicrobial properties.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can modify the compound’s activity.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Irresistin-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dual-targeting mechanisms and developing new antimicrobial agents.

    Biology: Investigated for its effects on bacterial cell membranes and folate metabolism.

    Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria, including Neisseria gonorrhoeae.

Comparison with Similar Compounds

Similar Compounds

    SCH-79797: The parent compound of Irresistin-16, known for its broad-spectrum antimicrobial activity but higher toxicity.

    Methicillin: An antibiotic used to treat infections caused by Gram-positive bacteria, but less effective against Gram-negative bacteria.

Uniqueness of this compound

Properties

Molecular Formula

C23H19N5

Molecular Weight

365.4 g/mol

IUPAC Name

7-[(4-phenylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C23H19N5/c24-22-21-18-12-13-28(20(18)11-10-19(21)26-23(25)27-22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H4,24,25,26,27)

InChI Key

CKQXMSDRDDHCOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N

Origin of Product

United States

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